2-Naphthol-6-sulfonic acid
Overview
Description
2-Naphthol-6-sulfonic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H8O4S and its molecular weight is 224.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5871. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
6-Hydroxynaphthalene-2-sulfonic acid, also known as 2-Naphthol-6-sulfonic acid, is primarily used as a coupling component for a wide range of azo dyes . The primary targets of this compound are the azo dyes, such as C.I. Acid Orange 12, C.I. Food Yellow 3, and C.I. Food Orange 2 . These dyes are used in various industries, including textiles, food, and cosmetics.
Mode of Action
The compound interacts with its targets (azo dyes) through a process known as coupling. In this process, 6-Hydroxynaphthalene-2-sulfonic acid reacts with diazo compounds to form azo dyes . This reaction results in the substitution of the 1-position of the compound .
Biochemical Pathways
The biochemical pathway involved in the action of 6-Hydroxynaphthalene-2-sulfonic acid is the azo dye synthesis pathway. This pathway involves the reaction of the compound with diazo compounds to form azo dyes . The downstream effects of this pathway include the production of a wide range of azo dyes, which have applications in various industries.
Result of Action
The result of the action of 6-Hydroxynaphthalene-2-sulfonic acid is the production of a wide range of azo dyes . These dyes are widely used in various industries. For example, they can be used to color textiles, foods, and cosmetics.
Action Environment
The action of 6-Hydroxynaphthalene-2-sulfonic acid can be influenced by various environmental factors. For instance, the solubility of the compound in water suggests that its action could be influenced by the presence of water and its temperature . Additionally, the pH of the environment could potentially influence the coupling reaction with diazo compounds.
Biochemical Analysis
Biochemical Properties
2-Naphthol-6-sulfonic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with sulfotransferases, which catalyze the transfer of a sulfonate group from a donor molecule to an acceptor molecule. This interaction is crucial in the metabolism and detoxification of various compounds. Additionally, this compound can act as a substrate for certain oxidoreductases, influencing redox reactions within the cell .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving oxidative stress responses. By modulating the activity of key signaling molecules, this compound can affect gene expression and cellular metabolism. For example, it can induce the expression of antioxidant enzymes, thereby enhancing the cell’s ability to counteract oxidative damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their structure and function. One notable interaction is with sulfotransferases, where this compound acts as a substrate, leading to the formation of sulfonated products. This modification can influence the activity of the target molecules, either activating or inhibiting their function. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, such as increased expression of detoxifying enzymes. These changes can influence cellular function and viability over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological functions. At higher doses, it can induce toxic effects, such as liver damage and oxidative stress. Studies have shown that there is a threshold dose above which the adverse effects become significant. It is crucial to determine the appropriate dosage to avoid toxicity while achieving the desired biochemical effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can undergo sulfonation by sulfotransferases, leading to the formation of sulfonated metabolites. These metabolites are more water-soluble and can be readily excreted from the body. Additionally, this compound can participate in redox reactions, influencing the cellular redox state and metabolic flux .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes. Once inside the cell, this compound can accumulate in specific compartments, depending on its interactions with intracellular proteins and organelles .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be found in the cytoplasm, where it interacts with various enzymes and proteins. Additionally, this compound can localize to specific organelles, such as the mitochondria, where it can influence mitochondrial function and energy metabolism. Targeting signals and post-translational modifications play a crucial role in directing this compound to its specific subcellular locations .
Properties
IUPAC Name |
6-hydroxynaphthalene-2-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4S/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9/h1-6,11H,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPHSMHEYVOVLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
135-76-2 (mono-hydrochloride salt), 15883-56-4 (unspecified hydrochloride salt), 61886-35-9 (ammonium salt), 833-66-9 (potassium salt) | |
Record name | 2-Naphthol-6-sulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093016 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2047014 | |
Record name | 6-Hydroxynaphthalene-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2047014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93-01-6 | |
Record name | 2-Naphthol-6-sulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93-01-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Naphthol-6-sulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093016 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Schaeffer's acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5871 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Naphthalenesulfonic acid, 6-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 6-Hydroxynaphthalene-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2047014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-hydroxynaphthalene-2-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.010 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-NAPHTHOL-6-SULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O937I7N48V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The molecular formula of 2-Naphthol-6-sulfonic acid is C10H8O4S, and its molecular weight is 224.22 g/mol.
A: Researchers have used IR and UV-VIS spectroscopy to characterize this compound and its derivatives. Additionally, infrared spectra of this compound and related compounds produced from monoazo dyes have been reported.
A: Thin layer chromatography (TLC) has been employed to determine uncombined this compound (sodium salt) in color additives.
A: Specific analytical methods exist to differentiate between these two isomers.
A: Research has investigated the stability of sunscreen formulations containing this compound when exposed to UV light. The results showed that this compound exhibited increased UV absorption after exposure, indicating potential changes in its properties.
A: Studies have investigated the kinetics and mechanism of the reaction between ascorbic acid and arenediazonium salts in the presence of this compound. The findings indicate that this compound participates in a competitive coupling reaction, influencing the reaction pathway and product formation.
A: Research on ozone decoloration reactions of substituted phenylazo-2-naphthol-6-sulfonic acids (PANSA) revealed that structural variations influenced both the acidity of the compounds and their decoloration rates. These findings suggest a structure-activity relationship impacting the compound's reactivity with ozone.
A: Studies have explored the impact of surface properties on the dissociation behavior of this compound sodium salt. These findings offer insights into the compound's solubility and behavior in various environments.
A: Yes, this compound derivatives, such as 1-(2-pyridylazo)-2-naphthol-6-sulfonic acid (PAN-S), have shown applications in analytical chemistry. PAN-S can form chelates with metal ions like ruthenium, rhodium, cobalt, and copper, enabling their separation and determination using techniques like ion-pair reversed-phase high-performance liquid chromatography (HPLC).
A: Studies have explored the biodegradation of specific dyes, such as Green HE4B, which contain this compound as a structural component. These investigations provide insights into the environmental fate and potential degradation pathways of such dyes.
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